3,4-Methylenedioxy-4'-nitrochalcone
Description
3,4-Methylenedioxy-4'-nitrochalcone is a chalcone derivative characterized by a 3,4-methylenedioxy (dioxolane ring) substituent on the A-ring and a 4'-nitro group on the B-ring. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in flavonoid biosynthesis and exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The methylenedioxy group confers unique electronic and steric effects, while the nitro group enhances electrophilicity, influencing reactivity and bioactivity.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14(12-3-5-13(6-4-12)17(19)20)7-1-11-2-8-15-16(9-11)22-10-21-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNQGVMNCNMWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxy-4’-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-methylenedioxybenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 3,4-Methylenedioxy-4’-nitrochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxy-4’-nitrochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Methylenedioxy-4’-nitrochalcone has several scientific research applications:
Biology: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxy-4’-nitrochalcone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation . It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and properties of 3,4-Methylenedioxy-4'-nitrochalcone and related compounds:
*Estimated based on analogs.
Key Observations :
- Electron-Withdrawing Effects : The 4'-nitro group in 3,4-Methylenedioxy-4'-nitrochalcone increases electrophilicity compared to hydroxyl or methoxy analogs, enhancing reactivity in cyclization or nucleophilic addition .
- Steric Hindrance : The 3,4-methylenedioxy group creates a planar dioxolane ring, reducing steric bulk compared to ortho-methoxy substituents (e.g., 2'-methoxy analogs), which hinder cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
